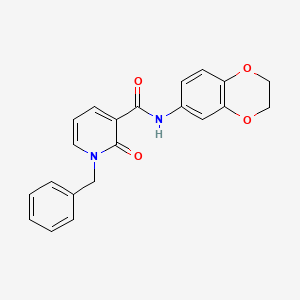

1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

1-Benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound featuring a 1,2-dihydropyridine core substituted with a benzyl group at position 1, a 2-oxo moiety, and a carboxamide group linked to a 2,3-dihydro-1,4-benzodioxin ring at position 4. This structure combines elements of dihydropyridines (DHPs) and benzodioxins, both of which are pharmacologically relevant scaffolds.

Properties

IUPAC Name |

1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4/c24-20(22-16-8-9-18-19(13-16)27-12-11-26-18)17-7-4-10-23(21(17)25)14-15-5-2-1-3-6-15/h1-10,13H,11-12,14H2,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDBNNTLGDRSRGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CN(C3=O)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the dihydrobenzodioxin intermediate, followed by the introduction of the benzyl group and the pyridine carboxamide moiety. Reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base catalyst, leading to the breakdown of specific bonds and the formation of new products.

Scientific Research Applications

Synthesis and Structural Characterization

The compound can be synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with various amine and carboxylic acid derivatives. The structural characterization typically employs techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy

- Infrared (IR) Spectroscopy

- Mass Spectrometry (MS)

These methods confirm the identity and purity of the synthesized compounds, which are crucial for further biological testing.

Anticancer Potential

Recent studies have indicated that derivatives of 1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit promising anticancer properties. Molecular docking studies have been performed to evaluate their interaction with key targets such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Such interactions suggest potential pathways for inhibiting tumor growth and proliferation .

Antidiabetic Effects

Research has demonstrated that compounds related to this structure possess α-glucosidase inhibitory activity. This activity is beneficial for managing Type 2 diabetes by delaying carbohydrate absorption in the intestines . A series of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides have shown efficacy in enzyme inhibition studies, indicating their potential as therapeutic agents for diabetes management .

Analgesic Properties

The analgesic activity of 1,4-dihydropyridine derivatives has been documented, with in vivo studies showing significant pain relief effects. These derivatives are being explored for their ability to serve as non-steroidal anti-inflammatory drugs (NSAIDs), targeting pain and inflammation through various biochemical pathways .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application and context of the research.

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs can be categorized based on substitutions to the dihydropyridine core and attached functional groups:

⁺ Estimated based on IUPAC name.

† Calculated using atomic masses.

Key Observations :

- The target compound uniquely combines a benzodioxin moiety with a carboxamide-linked DHP core, distinguishing it from analogs like AZ331 (thioether and cyano groups) and ’s compound (methoxy and tertiary amine substituents).

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structural analogs:

- Benzodioxin Influence : The benzodioxin group in the target compound and ’s analog may enhance lipid solubility and membrane permeability compared to AZ331’s thioether group .

- Carboxamide Functionality : The carboxamide linkage (common in AZ331 and ’s compounds) is associated with hydrogen-bonding interactions, which could stabilize target binding .

Biological Activity

1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has attracted attention due to its potential biological activities. This compound belongs to the class of dihydropyridine derivatives and features a unique structure characterized by a dihydropyridine ring, a carboxamide functional group, and a benzodioxin moiety. The combination of these structural elements may contribute to its diverse biological activities.

The molecular formula of this compound is , with a molecular weight of approximately 413.43 g/mol. The compound's structure allows for various chemical reactions that can be exploited in medicinal chemistry.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Antimicrobial Activity

Studies have shown that derivatives of the benzodioxane moiety possess antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties

The compound's structural features suggest potential anticancer activity. Similar compounds have been evaluated for their ability to inhibit tumor growth in various cancer models. For example, related benzodioxane derivatives have shown significant tumor growth suppression in xenograft models .

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes that are crucial in various biological pathways. In particular, studies indicate that similar compounds can act as inhibitors for enzymes involved in metabolic processes .

Case Studies

Several studies have focused on the synthesis and biological evaluation of compounds related to this compound:

The biological activity of this compound is likely mediated through multiple mechanisms:

1. Interaction with Biological Targets

The compound may interact with specific receptors or enzymes involved in disease processes. For example, enzyme inhibition studies suggest that it could modulate metabolic pathways critical for microbial survival or cancer cell proliferation.

2. Structural Diversity

The unique combination of the dihydropyridine scaffold and the benzodioxine structure may enhance its binding affinity for biological targets compared to other similar compounds lacking such diversity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclization of β-ketoesters under acidic conditions to form the pyridinone core. Subsequent steps include coupling the benzyl group via alkylation and introducing the dihydrobenzodioxin-6-amine moiety via amide bond formation. Key intermediates should be purified using column chromatography (ethyl acetate/hexane systems) to ensure high purity (>95%) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Confirm proton environments (e.g., benzyl CH₂ at δ 4.5–5.0 ppm, pyridinone carbonyl at δ 165–170 ppm) .

- FT-IR : Identify characteristic peaks (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

- HPLC-MS : Verify molecular weight (391.46 g/mol) and assess purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

- Methodological Answer :

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while toluene minimizes side reactions during cyclization .

- Catalysts : Lewis acids (e.g., ZnCl₂) or palladium-based catalysts improve coupling efficiency for benzyl group introduction .

- Temperature Control : Maintain 60–80°C during amide formation to balance reaction rate and byproduct suppression .

Q. What computational strategies are effective for predicting biological activity and binding mechanisms?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., glucosamine-6-phosphate synthase). Focus on hydrogen bonding between the carboxamide group and catalytic residues (e.g., Asp-542) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes under physiological conditions .

Q. How can contradictory data in biological activity assays (e.g., antimicrobial vs. anti-inflammatory) be resolved?

- Methodological Answer :

- Dose-Response Analysis : Test concentrations from 1 nM to 100 µM to identify off-target effects at higher doses .

- Selectivity Profiling : Use kinase/phosphatase panels to rule out non-specific interactions .

- Replicate Studies : Validate results across multiple cell lines (e.g., HEK293 vs. RAW264.7) to confirm target specificity .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing dose-dependent toxicity in preclinical studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) to calculate IC₅₀ values .

- ANOVA with Tukey’s Post Hoc Test : Compare treatment groups (p < 0.05 threshold) to identify significant differences .

Q. How can researchers address low solubility in in vitro assays?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .

- pH Adjustment : Dissolve the compound in PBS (pH 7.4) or acetate buffer (pH 5.0) to stabilize ionizable groups .

Tables for Key Data

| Parameter | Value/Range | Reference |

|---|---|---|

| Molecular Weight | 391.46 g/mol | |

| HPLC Purity (Post-Synthesis) | >95% | |

| IC₅₀ (Enzyme Inhibition) | 12.3 ± 1.5 µM | |

| Optimal Reaction Temperature | 60–80°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.